(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloro and m-tolyl group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of the C-H bond on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The chloro and m-tolyl groups on the pyridine ring can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Used for the oxidation of the boronic acid group.
Reducing Agents: Used for the reduction of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Boranes: Formed through reduction of the boronic acid group.
Scientific Research Applications
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium center, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid can be compared with other similar compounds, such as:
3-Pyridinylboronic Acid: Lacks the chloro and m-tolyl substituents, making it less versatile in certain reactions.
m-Tolylboronic Acid: Lacks the pyridine ring, limiting its application in heterocyclic chemistry.
6-Chloropyridin-3-ylboronic Acid: Lacks the m-tolyl group, affecting its reactivity and selectivity in certain reactions.
The unique combination of the chloro, m-tolyl, and boronic acid groups in this compound provides it with distinct reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H11BClNO2 |
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Molecular Weight |
247.49 g/mol |
IUPAC Name |
[5-chloro-6-(3-methylphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO2/c1-8-3-2-4-9(5-8)12-11(14)6-10(7-15-12)13(16)17/h2-7,16-17H,1H3 |
InChI Key |
BTMVZFVACOYLIC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC(=C2)C)Cl)(O)O |
Origin of Product |
United States |
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